Lipophilicity and Predicted Membrane Permeability: Comparison with 3-Phenyl-1,2,4-oxadiazole Analogs
The unsubstituted 1-(1,2,4-oxadiazol-5-yl)ethanamine has a calculated LogP of -0.88, classifying it as hydrophilic . In contrast, the introduction of a common phenyl substituent at the 3-position yields compounds like 1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine with significantly higher, predicted LogP values (often > 2.0) [1]. This represents a quantifiable difference of at least 2.9 LogP units, which is a critical differentiator for medicinal chemists aiming to optimize solubility, CNS penetration, or minimize lipophilicity-driven off-target binding.
| Evidence Dimension | Computed Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | -0.88 (Predicted) |
| Comparator Or Baseline | 3-Phenyl substituted analogs (e.g., 1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine) |
| Quantified Difference | ΔLogP > 2.9 units (more hydrophilic) |
| Conditions | Predicted based on molecular structure; validated in class-level studies [2]. |
Why This Matters
A difference in LogP of this magnitude (> 2.0 units) directly impacts aqueous solubility and passive membrane permeability, making the target compound the preferred choice for early-stage lead discovery programs focused on hydrophilic or CNS-restricted agents.
- [1] PubChem. 1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine (CID: 22059152). View Source
- [2] L. J. Street, R. Baker, T. Book, C. O. Kneen, A. M. MacLeod, K. J. Merchant, G. A. Showell, J. Saunders, R. H. Herbert, S. B. Freedman, E. A. Harley. Synthesis and Biological Activity of 1,2,4-Oxadiazole Derivatives: Highly Potent and Efficacious Agonists for Cortical Muscarinic Receptors. J. Med. Chem. 1990, 33, 10, 2690–2697. View Source
